An In-depth Technical Guide to 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride, a significant heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, applications, and the underlying scientific principles that make it a valuable component in the pursuit of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
1-Oxa-7-azaspiro[4.4]nonane hydrochloride is a heterocyclic organic compound featuring a unique spirocyclic framework. This structure, where two rings share a single carbon atom, imparts a rigid, three-dimensional geometry that is highly desirable in medicinal chemistry for enhancing target binding and optimizing pharmacokinetic properties.[1][2]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.
Table 1: Physicochemical Properties of 1-Oxa-7-azaspiro[4.4]nonane and its Hydrochloride Salt
| Property | 1-Oxa-7-azaspiro[4.4]nonane (Free Base) | 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride | Source(s) |
| CAS Number | 176-12-5 | 1419590-81-0 | [3][4] |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | [3][5] |
| Molecular Weight | 127.18 g/mol | 163.65 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | Pale-yellow to brown or red sticky oil to semi-solid | [3] |
| IUPAC Name | 1-oxa-7-azaspiro[4.4]nonane | 1-oxa-7-azaspiro[4.4]nonane;hydrochloride | [7] |
The Strategic Importance of the Spirocyclic Scaffold
The spiro[4.4]nonane core is a "privileged scaffold" in drug discovery. Its inherent rigidity and three-dimensionality allow for precise orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The introduction of heteroatoms, such as oxygen and nitrogen in the 1-Oxa-7-azaspiro[4.4]nonane structure, provides key points for molecular interactions (e.g., hydrogen bonding) and further chemical modification.[8]
Synthesis Strategies and Methodologies
While specific, detailed synthesis protocols for 1-Oxa-7-azaspiro[4.4]nonane hydrochloride are often proprietary, the general synthesis of related spirocyclic systems provides a strong foundation for understanding its formation.[3] A common approach involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions.[8]
Below is a representative, generalized protocol for the synthesis of a related spiro heterocycle, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, which illustrates the key chemical transformations.[9]
Representative Experimental Protocol: Synthesis of a Related Spiro Heterocycle
Objective: To synthesize 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione from 3-ketotetrahydrofuran.
Materials:
-
3-ketotetrahydrofuran
-
Ammonium carbonate
-
Ethanol
-
Water
-
Potassium cyanide
-
2 N Hydrochloric acid
Procedure:
-
A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran.[9]
-
The resulting mixture is heated to 55°C.[9]
-
A solution of 6.3 g of potassium cyanide in 15 ml of water is added dropwise to the heated mixture.[9]
-
The reaction mixture is stirred at 55°C for 18 hours.[9]
-
The mixture is then evaporated in vacuo to dryness to obtain a residue.[9]
-
The residue is dissolved in a minimum amount of water, and the solution is made acidic with 2 N hydrochloric acid.[9]
-
The initial crop of the product precipitates upon cooling and is collected by filtration.[9]
-
A subsequent crop can be obtained by concentrating the filtrate and cooling.[9]
-
The combined products are recrystallized from ethanol to yield the purified 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[9]
Diagram 1: Generalized Synthetic Approach to Spiro-Heterocycles
Caption: A simplified workflow for the synthesis of spiro-heterocycles.
Applications in Drug Discovery and Medicinal Chemistry
The 1-Oxa-7-azaspiro[4.4]nonane scaffold is a key intermediate in the synthesis of more complex, biologically active molecules.[3][10] Its derivatives have been investigated for a range of therapeutic applications, with a notable focus on central nervous system (CNS) disorders.
Mu-Opioid Receptor (MOR) Agonists for Pain Management
A significant area of application for oxa-spiro derivatives is in the development of agonists for the mu-opioid receptor (MOR).[11] MOR agonists are a cornerstone of pain management. The rigid spirocyclic structure can help in achieving the precise conformational requirements for potent and selective binding to the MOR, potentially leading to novel analgesics with improved side-effect profiles.[11][12] Patent literature discloses oxa-spiro derivatives, structurally related to 1-Oxa-7-azaspiro[4.4]nonane, as MOR agonists for the treatment of pain and pain-related diseases.[9][11]
Broader Potential in CNS and Beyond
The versatility of the 1-Oxa-7-azaspiro[4.4]nonane core allows for its incorporation into a wide array of molecular frameworks. Research on related spiro heterocycles has shown activities including anticancer, antimicrobial, and antiviral properties, suggesting a broad potential for this class of compounds.[1][2]
Diagram 2: Drug Discovery Pathway Utilizing 1-Oxa-7-azaspiro[4.4]nonane
Caption: The role of the spiro scaffold in the drug discovery pipeline.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride are crucial for laboratory safety.
Table 2: Hazard and Precautionary Information
| Category | Codes | Description |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on related compounds and should be confirmed with the specific Safety Data Sheet (SDS) from the supplier.
Storage: The compound should be stored at room temperature in a cool, dry place.[3] Some suppliers may recommend cold-chain transportation.[4]
Conclusion and Future Outlook
1-Oxa-7-azaspiro[4.4]nonane hydrochloride represents a valuable and versatile building block in the field of medicinal chemistry. Its unique spirocyclic structure offers a rigid framework for the design of novel therapeutic agents with potentially enhanced potency and selectivity. The demonstrated utility of related scaffolds in developing MOR agonists for pain management highlights a promising avenue for its application. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). (n.d.).
- BenchChem. (2025). Application Note: Spiro[4.4]nonan-1-one as a Versatile Precursor for the Synthesis of Novel Spiro-Heterocycles.
-
1-Oxa-7-azaspiro[4.4]nonane hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
1-Oxa-7-azaspiro(4.4)nonane. (n.d.). PubChem. Retrieved from [Link]
- 1419590-81-0|1-Oxa-7-azaspiro[4.4]nonane hydrochloride. (n.d.). BLDpharm.
- 7-Oxa-1-azaspiro[4.4]nonane hydrochloride. (n.d.). Sigma-Aldrich.
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). PubMed. Retrieved from [Link]
-
Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. (n.d.). PrepChem.com. Retrieved from [Link]
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S). (n.d.). EvitaChem.
-
1-Oxa-7-azaspiro(4.4)nonane. (n.d.). PubChem. Retrieved from [Link]
- United States Patent 7,790,905 B2. (2003). Google Patents.
-
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-. (n.d.). PubChem. Retrieved from [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
- Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. (n.d.). Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1419590-81-0|1-Oxa-7-azaspiro[4.4]nonane hydrochloride|BLD Pharm [bldpharm.com]
- 5. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Oxa-7-azaspiro[4.4]nonane hydrochloride | 1419590-58-1 | UGC59058 [biosynth.com]
- 7. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- (EVT-14178399) [evitachem.com]
- 9. EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
